molecular formula C9H8ClN5O B1216734 Cloguanamil CAS No. 21702-93-2

Cloguanamil

Cat. No. B1216734
CAS RN: 21702-93-2
M. Wt: 237.64 g/mol
InChI Key: FEYBPSKVORXMON-UHFFFAOYSA-N
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Description

Cloguanamil is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of tumors, making it a potential candidate for cancer therapy. In

Scientific Research Applications

Cloguanamil has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various types of tumors, including breast, lung, and pancreatic cancers. Additionally, cloguanamil has been investigated for its potential in imaging and diagnosis of tumors, as Cloguanamil is overexpressed in many types of cancer.

Mechanism Of Action

Cloguanamil works by inhibiting the activity of Cloguanamil, which is an enzyme that is overexpressed in many types of tumors. Cloguanamil plays a crucial role in maintaining the pH balance in tumor cells, allowing them to survive and proliferate in acidic environments. By inhibiting Cloguanamil, cloguanamil disrupts this pH balance, leading to cell death and inhibition of tumor growth.

Biochemical And Physiological Effects

Cloguanamil has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to have good pharmacokinetic properties, allowing for effective delivery to tumor sites. Cloguanamil has also been investigated for its potential in imaging and diagnosis of tumors, as it selectively binds to Cloguanamil.

Advantages And Limitations For Lab Experiments

Cloguanamil has several advantages for lab experiments, including its high potency and selectivity for Cloguanamil. However, it also has some limitations, including its limited solubility in water and potential for off-target effects.

Future Directions

There are several future directions for research on cloguanamil. One area of interest is the development of more effective delivery methods for cloguanamil to improve its efficacy in cancer therapy. Additionally, further investigation is needed to determine the optimal dosage and treatment regimen for cloguanamil in cancer patients. Finally, cloguanamil could be investigated for its potential in combination therapy with other cancer treatments.

properties

IUPAC Name

1-(3-chloro-4-cyanophenyl)-3-(diaminomethylidene)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O/c10-7-3-6(2-1-5(7)4-11)14-9(16)15-8(12)13/h1-3H,(H5,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYBPSKVORXMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N=C(N)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176091
Record name Cloguanamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloguanamil

CAS RN

21702-93-2
Record name Cloguanamil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021702932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloguanamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carbamimidoyl-1-(3-chloro-4-cyanophenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOGUANAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24484LU3FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Kasetti, PV Bharatam - Journal of molecular modeling, 2013 - Springer
… energy difference is shown by cloguanamil (3, 15.77 kcal … their HCl salts whereas cloguanamil and fenobam are administered … that the oral bioavilability of cloguanamil and fenobam are …
Number of citations: 5 link.springer.com
M Karimzadeh, N Manouchehri, D Saberi… - Spectrochimica Acta Part …, 2018 - Elsevier
All 66 conformers of guanylurea were optimized and frequency calculations were performed at M06-2X/6-311++G(d,p) level of theory. Theses conformers were categorized into five …
Number of citations: 5 www.sciencedirect.com
ILS Virtucio, JM Punzalan… - Pharmacophore, 2023 - pharmacophorejournal.com
… Pilaralisib, Cloguanamil, and Carubicin have been predictably found to exert medium to high toxicity risks of mutagenic, irritant, and/or reproductive effects, while PCI-27483 and …
Number of citations: 1 pharmacophorejournal.com
Y Marrero-Ponce, M Iyarreta-Veitía… - Journal of chemical …, 2005 - ACS Publications
Malaria has been one of the most significant public health problems for centuries. It affects many tropical and subtropical regions of the world. The increasing resistance of Plasmodium …
Number of citations: 104 pubs.acs.org
YM Ponce, A Montero-Torres, CR Zaldivar… - Bioorganic & medicinal …, 2005 - Elsevier
Malaria is one of the most deadly diseases, affecting million of people especially in developing countries. Because of the rapidly increasing threat worldwide of malaria epidemics …
Number of citations: 87 www.sciencedirect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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